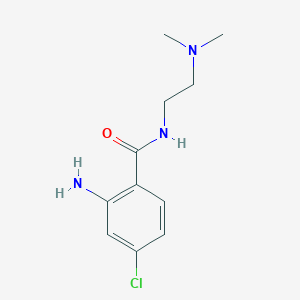

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide

Description

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is an organic compound with the molecular formula C11H16ClN3O

Properties

IUPAC Name |

2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOEKBMZHLIDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as an antibacterial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

2-chloro-N,N-dimethylethylamine: Used as an intermediate in organic synthesis.

4-amino-N-[2-(diethylamino)ethyl]benzamide: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

The molecular formula for 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is C12H16ClN3O, with a molecular weight of approximately 241.73 g/mol. The compound features an amino group, a chloro substituent, and a dimethylaminoethyl side chain, contributing to its diverse reactivity and biological profiles.

Antibacterial and Antifungal Properties

Research indicates that 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide exhibits significant antibacterial and antifungal activities. Its mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis, which disrupts the integrity of bacterial cells, leading to cell death. Studies have shown that the compound is effective against various strains of bacteria and fungi, making it a candidate for therapeutic applications.

Table 1: Antimicrobial Activity of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Candida albicans | 15 | 64 |

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, the compound has also been explored for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways, providing relief from pain and inflammation. This dual action enhances its therapeutic potential in treating infections accompanied by inflammation.

The biological effects of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide are mediated through specific interactions with molecular targets. The compound is known to inhibit certain enzymes involved in bacterial metabolism and cell wall synthesis. Additionally, it may interact with receptors that play roles in inflammatory responses.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against various pathogens responsible for hospital-acquired infections. Results indicated that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli .

- Investigation of Anti-inflammatory Properties : Another research project focused on the anti-inflammatory effects of the compound in animal models. The findings suggested significant reductions in inflammatory markers following treatment with the compound, supporting its potential use in managing inflammatory conditions alongside infections .

Comparison with Similar Compounds

The structural similarities between 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide and other benzamide derivatives allow for comparative analysis regarding their biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Highlights | Notable Differences |

|---|---|---|

| 3-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide | Similar amino and chloro groups; different positioning | Different biological activity profile |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide | Contains diethyl rather than dimethyl groups | Varies in solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.